molecular formula C18H22N2O4S2 B3745541 1-(4-methoxyphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

1-(4-methoxyphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B3745541
M. Wt: 394.5 g/mol
InChI Key: XLEBPJWRJUZXNR-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonamides This compound features a piperidine ring substituted with a methoxyphenylsulfonyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent functionalization with the thiophen-2-ylmethyl group. One common synthetic route involves:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted aniline, the piperidine ring can be formed through a series of cyclization reactions.

    Sulfonylation: The piperidine intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Functionalization with Thiophen-2-ylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

1-(4-methoxyphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophen-2-ylmethyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)sulfonyl-N-(4-methylbenzyl)piperidine-4-carboxamide
  • 1-(4-methoxyphenyl)sulfonyl-N-(2-thiophenylmethyl)piperidine-4-carboxamide

Uniqueness

1-(4-methoxyphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is unique due to the presence of both the methoxyphenylsulfonyl and thiophen-2-ylmethyl groups

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-24-15-4-6-17(7-5-15)26(22,23)20-10-8-14(9-11-20)18(21)19-13-16-3-2-12-25-16/h2-7,12,14H,8-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEBPJWRJUZXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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